molecular formula C6H11NO3 B13817667 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone

1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone

Cat. No.: B13817667
M. Wt: 145.16 g/mol
InChI Key: BRGDNEALBRLGAE-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone is a heterocyclic compound featuring an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone can be synthesized through multicomponent reactions involving 1,2-amino alcohols. These reactions often employ metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . For instance, the metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids can yield N-propargyloxazolidines .

Industrial Production Methods: Industrial production methods for oxazolidine derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation and specific catalysts such as CuI and CuBr2 .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the oxazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, oxazolidine derivatives like linezolid inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of the initiation complex, thereby halting bacterial growth.

Comparison with Similar Compounds

Uniqueness: 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its hydroxyl and methyl groups enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

1-(5-hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone

InChI

InChI=1S/C6H11NO3/c1-4-3-6(9)10-7(4)5(2)8/h4,6,9H,3H2,1-2H3

InChI Key

BRGDNEALBRLGAE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(ON1C(=O)C)O

Origin of Product

United States

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